Glycyl-L-valyl-L-threonyl-L-seryl-L-valyl-L-seryl-L-glutaminyl-L-isoleucine
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Overview
Description
Glycyl-L-valyl-L-threonyl-L-seryl-L-valyl-L-seryl-L-glutaminyl-L-isoleucine is a peptide compound composed of a sequence of amino acids. This compound is part of a larger class of peptides that play crucial roles in various biological processes. Peptides like this one are often studied for their potential therapeutic applications and their roles in cellular signaling and regulation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-valyl-L-threonyl-L-seryl-L-valyl-L-seryl-L-glutaminyl-L-isoleucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, the production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines follow the same principles as SPPS but allow for higher throughput and consistency. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Glycyl-L-valyl-L-threonyl-L-seryl-L-valyl-L-seryl-L-glutaminyl-L-isoleucine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of certain amino acids, such as methionine and cysteine.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other residues to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Amino acid derivatives and coupling reagents like HATU or DIC are used in SPPS.
Major Products
The major products of these reactions depend on the specific modifications made. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups.
Scientific Research Applications
Glycyl-L-valyl-L-threonyl-L-seryl-L-valyl-L-seryl-L-glutaminyl-L-isoleucine has several scientific research applications:
Chemistry: Studying the peptide’s structure and reactivity helps in understanding peptide chemistry and developing new synthetic methods.
Biology: This peptide can be used to investigate cellular signaling pathways and protein-protein interactions.
Medicine: Potential therapeutic applications include developing peptide-based drugs for various diseases.
Industry: Peptides like this one are used in the development of biomaterials and as components in diagnostic assays.
Mechanism of Action
The mechanism of action of Glycyl-L-valyl-L-threonyl-L-seryl-L-valyl-L-seryl-L-glutaminyl-L-isoleucine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific biological context and the peptide’s sequence.
Comparison with Similar Compounds
Similar Compounds
- Glycyl-L-prolyl-L-threonyl-L-histidyl-L-leucyl-L-phenylalanyl-L-glutaminyl-L-prolyl-L-seryl-L-leucyl-L-valyl-L-leucyl-L-α-aspartyl-L-methionyl-L-alanyl-L-lysyl-L-valyl-L-leucyl-L-leucyl-L-aspartic acid
- L-Valylglycyl-L-serylglycyl-L-threonyl-L-proline
Uniqueness
Glycyl-L-valyl-L-threonyl-L-seryl-L-valyl-L-seryl-L-glutaminyl-L-isoleucine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness allows it to interact with particular molecular targets and exhibit specific biological activities that may not be observed in similar peptides.
Properties
CAS No. |
194091-17-3 |
---|---|
Molecular Formula |
C33H59N9O13 |
Molecular Weight |
789.9 g/mol |
IUPAC Name |
(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C33H59N9O13/c1-8-16(6)25(33(54)55)41-27(48)18(9-10-21(35)46)36-28(49)19(12-43)37-30(51)24(15(4)5)40-29(50)20(13-44)38-32(53)26(17(7)45)42-31(52)23(14(2)3)39-22(47)11-34/h14-20,23-26,43-45H,8-13,34H2,1-7H3,(H2,35,46)(H,36,49)(H,37,51)(H,38,53)(H,39,47)(H,40,50)(H,41,48)(H,42,52)(H,54,55)/t16-,17+,18-,19-,20-,23-,24-,25-,26-/m0/s1 |
InChI Key |
LBOWTWFFKPXNLX-QLRLYDDFSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)CN |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)CN |
Origin of Product |
United States |
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